molecular formula C14H12FNO3S B11496243 3-(4-Fluorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid

3-(4-Fluorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid

Cat. No.: B11496243
M. Wt: 293.32 g/mol
InChI Key: IAYQXFNNVAFOMS-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that features a fluorophenyl group, a thiophene ring, and a formamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route includes:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts acylation can be performed to introduce the propanoic acid moiety.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formamido Group Addition: The formamido group can be introduced through an amidation reaction using formamide and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the formamido group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are commonly employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: May be used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-[(thiophen-2-yl)formamido]propanoic acid
  • 3-(4-Bromophenyl)-3-[(thiophen-2-yl)formamido]propanoic acid
  • 3-(4-Methylphenyl)-3-[(thiophen-2-yl)formamido]propanoic acid

Uniqueness

3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter electronic properties.

Properties

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(thiophene-2-carbonylamino)propanoic acid

InChI

InChI=1S/C14H12FNO3S/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18)

InChI Key

IAYQXFNNVAFOMS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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